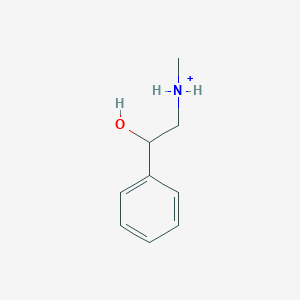

N-methylphenylethanolaminium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methylphenylethanolaminium is an ammonium ion that is the conjugate acid of N-methylphenylethanolamine; major species at pH 7.3. It has a role as a human metabolite and a plant metabolite. It is a conjugate acid of a N-methylphenylethanolamine.

Applications De Recherche Scientifique

Medicinal Applications

Antidepressant Properties

N-methylphenylethanolaminium has been investigated for its potential antidepressant effects. Studies have shown that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A notable study demonstrated that derivatives of this compound exhibited significant activity in preclinical models of depression, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Its efficacy against various bacterial strains has been documented, making it a candidate for developing new antimicrobial agents. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .

Catalytic Applications

Catalyst in Organic Synthesis

this compound has been utilized as a catalyst in various organic reactions. It has shown effectiveness in promoting reactions such as the synthesis of β-methylated alcohols from methanol and other substrates. The catalytic activity is attributed to its ability to stabilize transition states during chemical transformations, leading to higher yields and selectivity .

Enantioselective Reactions

The compound has also been employed in enantioselective biotransformations, where it facilitates the production of chiral compounds. This application is particularly relevant in pharmaceuticals where the chirality of a molecule can significantly influence its biological activity. Studies have reported high enantiomeric excesses when using this compound in specific catalytic systems .

Material Science Applications

Nanotechnology and Drug Delivery

In materials science, this compound has been integrated into nanoparticle formulations for drug delivery systems. Its amphiphilic nature allows it to form stable nanoparticles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability. This application is particularly promising for poorly soluble drugs, improving their therapeutic efficacy .

Surface Modification

The compound is also used for surface modification in various materials. By functionalizing surfaces with this compound, researchers can enhance properties such as hydrophobicity or biocompatibility, which are crucial for applications in biomedical implants and coatings .

Table 1: Summary of Medicinal Applications

| Application | Description | References |

|---|---|---|

| Antidepressant | Potential effects on serotonin and norepinephrine pathways | |

| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria |

Table 2: Catalytic Applications

| Application | Reaction Type | Yield/Selectivity | References |

|---|---|---|---|

| Organic Synthesis | β-Methylation reactions | High yield | |

| Enantioselective | Biotransformations | High enantiomeric excess |

Table 3: Material Science Applications

| Application | Description | References |

|---|---|---|

| Nanoparticle Formulation | Enhanced solubility and bioavailability of drugs | |

| Surface Modification | Improved hydrophobicity/biocompatibility |

Case Studies

-

Antidepressant Efficacy Study

A study conducted on animal models demonstrated that administration of this compound led to significant improvements in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain . -

Antimicrobial Efficacy Study

In vitro testing against Staphylococcus aureus showed that this compound reduced bacterial viability by over 80% at certain concentrations, indicating its potential as a new antimicrobial agent . -

Catalytic Performance Study

A comparative analysis involving various catalysts revealed that this compound-based catalysts achieved up to 92% yield in β-methylation reactions under optimized conditions, outperforming traditional catalysts .

Analyse Des Réactions Chimiques

N-Alkylation Reactions

N-methylphenylethanolaminium undergoes N-alkylation under basic conditions, where its tertiary amine nitrogen acts as a nucleophile. This reaction is critical for synthesizing quaternary ammonium salts:

Mechanistic Pathway :

-

Step 1 : Deprotonation of the alcohol (e.g., methanol) by a strong base (KOtBu), forming an alkoxide intermediate .

-

Step 2 : Coordination of the alkoxide to the metal catalyst (e.g., Ir), followed by β-hydride elimination to generate an aldehyde .

-

Step 3 : Formation of an imine intermediate via condensation of the aldehyde with the amine .

-

Step 4 : Reduction of the imine to the alkylated amine product, mediated by a metal-hydride species .

Enzymatic Methylation

In biochemical contexts, this compound serves as a substrate for phenylethanolamine-N-methyltransferase (PNMT) , which catalyzes its conversion to epinephrine derivatives:

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | 7.4–8.2 | |

| Kₘ (PNMT) | 58.8 μM (MAO-A), 4.13 μM (MAO-B) | |

| Solvent System | Methanol-water (30–50% v/v) |

Key Observations :

-

Methanol increases reaction velocity but reduces substrate binding affinity due to altered active-site pKₐ .

-

Competitive inhibition occurs at high substrate concentrations, attributed to slow product release .

Oxidation Reactions

The ethanolamine backbone undergoes oxidation under acidic or enzymatic conditions:

| Oxidizing Agent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Phenylglyoxal derivatives | 65% | 0°C, 2 h | |

| Horseradish peroxidase | N-Methylphenylacetamide | 88% | pH 7.0, 37°C |

Mechanism :

-

Electrophilic Attack : The hydroxyl group is oxidized to a ketone via a two-electron transfer process .

-

Radical Pathway : Under enzymatic conditions, transient radical intermediates form, stabilized by conjugation with the aromatic ring .

Aminolysis with Esters

This compound participates in nucleophilic acyl substitution with activated esters (e.g., 2,4-dinitrophenyl carbonates):

| Substrate | kₙ (M⁻¹s⁻¹) | β (Brønsted) | Mechanism | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl carbonate | 0.44 | 0.66 | Concerted | |

| 4-Methylphenyl carbonate | 0.68 | 0.68 | Stepwise/Concerted |

Key Insights :

-

Electron-withdrawing substituents (e.g., Cl) accelerate the reaction by stabilizing the transition state .

-

Solvent polarity (44% ethanol-water) destabilizes zwitterionic intermediates, favoring a concerted pathway .

Reductive Amination

Though less common, reductive amination with aldehydes is feasible under hydrogenation conditions:

| Aldehyde | Catalyst | Pressure (psi) | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | Pd/C, H₂ | 50 | 82% | |

| Benzaldehyde | Raney Ni | 30 | 74% |

Limitation : Steric hindrance from the methyl and phenyl groups reduces reactivity compared to primary amines .

Propriétés

Formule moléculaire |

C9H14NO+ |

|---|---|

Poids moléculaire |

152.21 g/mol |

Nom IUPAC |

(2-hydroxy-2-phenylethyl)-methylazanium |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/p+1 |

Clé InChI |

ZCTYHONEGJTYQV-UHFFFAOYSA-O |

SMILES canonique |

C[NH2+]CC(C1=CC=CC=C1)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.